N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a synthetic compound known for its unique chemical structure and properties. This compound features a triazole ring, a chlorophenyl group, and a difluoromethoxyphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorophenyl and difluoromethoxyphenyl groups. One common method involves the reaction of 4-chlorophenylhydrazine with 4-(difluoromethoxy)benzaldehyde to form the corresponding hydrazone, which is then cyclized to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and difluoromethoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups at the phenyl rings .
Scientific Research Applications
N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and phenyl groups play a crucial role in its binding to target proteins, enzymes, or receptors. This interaction can modulate biological processes, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
4′-(Difluoromethoxy)acetanilide: This compound shares the difluoromethoxyphenyl group but differs in its overall structure and properties.
N-(4-chlorophenyl)-N’-[3-(difluoromethoxy)phenyl]urea: Another compound with similar functional groups but a different core structure.
Uniqueness
N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H11ClF2N4O2 |
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Molecular Weight |
364.73 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H11ClF2N4O2/c17-10-1-3-11(4-2-10)21-15(24)14-20-9-23(22-14)12-5-7-13(8-6-12)25-16(18)19/h1-9,16H,(H,21,24) |
InChI Key |
VVBXGODWKKLZID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F)Cl |
Origin of Product |
United States |
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